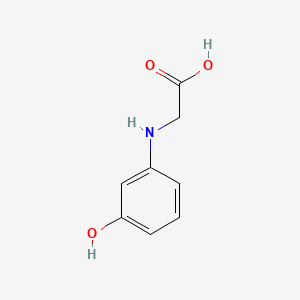

Glycine, N-(3-hydroxyphenyl)-

Description

Structure

3D Structure

Properties

CAS No. |

56797-33-2 |

|---|---|

Molecular Formula |

C8H9NO3 |

Molecular Weight |

167.16 g/mol |

IUPAC Name |

2-(3-hydroxyanilino)acetic acid |

InChI |

InChI=1S/C8H9NO3/c10-7-3-1-2-6(4-7)9-5-8(11)12/h1-4,9-10H,5H2,(H,11,12) |

InChI Key |

SDQUDWYMWXUWPV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)O)NCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Glycine, N 3 Hydroxyphenyl and Its Analogues

Chemical Synthesis Approaches for N-(3-hydroxyphenyl)glycine

The chemical synthesis of N-(3-hydroxyphenyl)glycine and its isomers has been approached through various classical and modern organic chemistry techniques. These methods focus on creating the core structure by forming a bond between the glycine (B1666218) moiety and the hydroxyphenyl group.

Development and Optimization of Multi-Step Chemical Pathways

The synthesis of N-(3-hydroxyphenyl)glycine is often achieved through a multi-step chemical pathway that typically involves the condensation of a phenol (B47542) derivative with glyoxylic acid, followed by amination. google.com A common method involves the amide coupling between glycine and 3-hydroxyaniline. vulcanchem.com This process can be optimized to enhance yield and purity.

Key optimization strategies include:

Solvent Systems: The use of anhydrous acetonitrile (B52724) (ACN) is favored to minimize hydrolysis, which can be a significant side reaction. vulcanchem.com

Catalysts: The addition of a base like triethylamine (B128534) or diisopropylethylamine can increase the nucleophilicity of the amine group, thereby improving reaction efficiency. vulcanchem.com

Reaction Conditions: A representative method involves reacting activated glycine with 3-hydroxyaniline in anhydrous ACN at 60°C for 24 hours, which can yield the final product with greater than 70% efficiency. vulcanchem.com

Another established route for a related isomer, DL-2-(p-hydroxyphenyl)glycine, involves the ammonolysis of p-hydroxymandelic acid, which is obtained from the condensation of phenol and glyoxylic acid. researchgate.net This reaction can achieve a yield of up to 92% when the conversion of the mandelic acid is approximately 80%. researchgate.net The optimization of reaction parameters in the sulfamic acid-glyoxylic acid-phenol method for p-hydroxyphenylglycine synthesis has led to a significant increase in product yield, reportedly by about 40%. researchgate.net

| Parameter | Condition/Reagent | Purpose | Reported Efficiency/Yield |

| Solvent | Anhydrous Acetonitrile (ACN) | Minimize hydrolysis side reactions | >70% for N-(3-hydroxyphenyl)glycine synthesis vulcanchem.com |

| Catalyst | Triethylamine or Diisopropylethylamine | Enhance nucleophilicity of the amine | >70% for N-(3-hydroxyphenyl)glycine synthesis vulcanchem.com |

| Reactants | Phenol and Glyoxylic Acid | Formation of p-hydroxymandelic acid intermediate | - |

| Ammonolysis | Ammonia and p-hydroxymandelic acid at 115°C | Formation of DL-2-(p-hydroxyphenyl)glycine | Up to 92% yield researchgate.net |

Investigations of Reaction Mechanisms and Key Intermediates

Understanding the reaction mechanisms and identifying key intermediates is crucial for optimizing the synthesis of hydroxyphenylglycine derivatives. For the synthesis of p-hydroxyphenylglycine via the sulfamic acid-glyoxylic acid-phenol method, in situ ATR-IR spectroscopy has been instrumental. researchgate.net This technique has helped in determining the reaction sequence and identifying crucial intermediates, leading to the proposal of two concurrent reaction paths. researchgate.net

In the electrochemical synthesis of C3-aminomethyl chromones from N-aryl glycines and o-hydroxyphenyl enaminones, mechanistic studies suggest a pathway involving radical addition/oxidation/cyclization or electrophilic addition/cyclization. ustl.edu.cnresearchgate.net The process is initiated by the generation of a radical from the glycine derivative through processes like proton-coupled electron transfer (PCET) and decarboxylation. researchgate.net

Stereoselective Synthesis Strategies and Chiral Resolution of Isomers

The biological activity of hydroxyphenylglycine derivatives is often dependent on their stereochemistry, making stereoselective synthesis and chiral resolution critical. D-p-hydroxyphenylglycine (D-HPG), an important intermediate for semi-synthetic penicillins and cephalosporins, is a primary target for such strategies. tandfonline.comtandfonline.com

Another approach involves the epimerization of the cephalosporin (B10832234) antibiotic Cefadroxil at the α-carbon of its amino acid side chain using pyridoxal (B1214274) as a mediator. nih.gov The desired diastereomer can then be selectively isolated from the equilibrating mixture through clathration with 2,7-dihydroxynaphthalene. nih.gov This opens a pathway to produce Cefadroxil from racemic p-hydroxyphenylglycine. nih.gov

| Method | Target Compound | Key Reagents/Mediators | Outcome |

| Crystallization-Induced Asymmetric Transformation (CIAT) | D-p-hydroxyphenylglycine (D-HPG) | Salicylaldehyde, D-3-bromocamphor-8-sulfonate | 92% overall yield, 99.9% ee tandfonline.comtandfonline.comresearchgate.net |

| Clathration-Induced Asymmetric Transformation | Cefadroxil | Pyridoxal, 2,7-dihydroxynaphthalene | Selective isolation of desired diastereomer nih.gov |

Solid-Phase Synthesis Techniques for N-Acyl Glycine Derivatives

Solid-phase synthesis (SPS) offers significant advantages for the preparation of N-acyl glycine derivatives and peptoids (N-substituted glycine oligomers), including ease of purification and automation. nih.govnih.govresearchgate.net The "submonomer" method is a widely used approach in solid-phase peptoid synthesis. nih.govacs.org This two-step procedure involves an initial acylation with a haloacetic acid, followed by a nucleophilic displacement with a primary amine. mdpi.com

A significant challenge in the synthesis of N-aryl glycine-containing peptoids is the slow reaction rate due to the poor nucleophilicity of aniline (B41778) submonomers. nih.govacs.orgacs.org To address this, a method has been developed that accelerates the displacement reaction by up to 76-fold. nih.gov This is achieved by adding halophilic silver salts, which facilitate the abstraction of the halide leaving group. nih.govacs.org This enhancement allows for the rapid synthesis of a wide variety of N-aryl glycine-rich peptoid oligomers at room temperature. acs.orgacs.org

Researchers have also reported the on-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids under mild conditions, which is a valuable technique for creating unnatural amino acid side chains at a late stage. nsf.gov

Electrochemical Synthesis Methods for N-Aryl Glycine Derivatives

Electrochemical synthesis is emerging as a green and efficient alternative for constructing C-C and C-H bonds in N-aryl glycine derivatives. ustl.edu.cnnih.govsioc-journal.cnbeilstein-journals.org These methods often operate under mild, oxidant- and catalyst-free conditions, utilizing electrons as a traceless reagent. ustl.edu.cnresearchgate.net

An electrochemical decarboxylative addition of N-substituted glycines to enaminones has been developed to produce C3-aminomethyl chromones. ustl.edu.cnresearchgate.net This reaction proceeds in an undivided cell at room temperature. nih.govbeilstein-journals.org Similarly, an electrocatalytic protocol for the functionalization of N-arylglycine esters has been reported, using n-Bu4NI as a mediator, which demonstrates superiority over direct electrochemical methods. nih.govbeilstein-journals.org

Furthermore, an electrochemical method for the C(sp²)—H bromination of glycine derivatives has been established, using tetrabutylammonium (B224687) bromide as both the bromine source and electrolyte. sioc-journal.cn This approach is notable for its broad substrate scope and compatibility with various functional groups, avoiding the need for additional oxidants or metal catalysts. sioc-journal.cn

Biocatalytic and Chemoenzymatic Synthesis of Hydroxyphenylglycine Isomers and Related Analogues

Biocatalysis and chemoenzymatic strategies offer highly selective and environmentally friendly routes to chiral hydroxyphenylglycine isomers. nih.govfrontiersin.orgacs.org These methods often leverage the stereospecificity of enzymes to produce enantiomerically pure compounds. nih.gov

The production of D-p-hydroxyphenylglycine (D-HPG) is a prominent example. nih.govresearchgate.netnih.gov One industrial process utilizes a two-enzyme system: a D-hydantoinase and a D-carbamoylase. researchgate.netnih.gov These enzymes convert DL-5-p-hydroxyphenylhydantoin into D-HPG. researchgate.netresearchgate.net Recombinant E. coli strains co-expressing both enzymes have achieved a conversion yield of 97%. nih.gov

A four-enzyme cascade has been developed for the production of D-HPG from L-tyrosine. nih.gov This pathway was reconstructed in vivo, and through protein engineering of a rate-limiting enzyme, a high titer of D-HPG was achieved. nih.gov

Chemoenzymatic approaches combine chemical synthesis steps with enzymatic transformations. For instance, the Strecker synthesis, which produces racemic phenylglycinonitrile from benzaldehyde, cyanide, and ammonia, has been coupled with an enzymatic hydrolysis step using a nitrilase to produce enantiomerically enriched phenylglycine. frontiersin.org

| Strategy | Starting Material | Key Enzymes | Product | Reported Yield/Conversion |

| Dual-Enzyme System | DL-5-p-hydroxyphenylhydantoin | D-hydantoinase, D-carbamoylase | D-p-hydroxyphenylglycine (D-HPG) | 97% conversion yield nih.gov |

| Four-Enzyme Cascade | L-tyrosine | HmaS, Hmo, CgDAPDH, etc. | D-p-hydroxyphenylglycine (D-HPG) | 92.5% conversion, 71.5% isolated yield nih.gov |

| Chemoenzymatic Strecker Synthesis | Benzaldehyde, KCN, Ammonia | Nitrilase | (R)-phenylglycine | >95% conversion to amide with 93% ee frontiersin.org |

Enzymatic Routes for D-p-Hydroxyphenylglycine Production from Precursors

Enzymatic synthesis presents a highly stereoselective alternative to traditional chemical methods for producing optically pure amino acids like D-p-hydroxyphenylglycine (D-HPG). researchgate.net A prominent enzymatic approach involves a two-step conversion of DL-p-hydroxyphenylhydantoin (DL-HPH). nih.govresearchgate.net

The first step is catalyzed by D-hydantoinase (Hase), which converts the 5-monosubstituted hydantoin (B18101) to an N-carbamoyl-(D)-amino acid. researchgate.net Subsequently, a D-specific carbamoylase (Case), also known as N-carbamoyl-D-amino-acid hydrolase, hydrolyzes the intermediate to yield the final D-amino acid product. nih.govresearchgate.net This process, often referred to as the "hydantoinase process," is a cornerstone of industrial D-HPG production. researchgate.netmedicineinnovates.com

Researchers have focused on optimizing this pathway by overexpressing both D-hydantoinase and D-carbamoylase in recombinant Escherichia coli strains. This strategy has led to significant improvements in production, achieving a 97% conversion yield of DL-HPH to D-HPG, a productivity five times higher than that of the native Agrobacterium radiobacter NRRL B11291 strain. nih.gov Further studies have demonstrated that immobilization of these recombinant cells can achieve a conversion of 93%. nih.gov In one study, an immobilized transgenic E. coli strain, LY13-05, produced 29.10 g/L of D-HPG from 30 g/L of DL-HPH in 12 hours, with a yield of 97.0%. tandfonline.com

Despite its efficiency, the enzymatic conversion of DL-HPH faces challenges, primarily the low solubility of the substrate. medicineinnovates.comresearchgate.net To address this, some studies have explored the use of organic cosolvents. For instance, the presence of 5% dimethylsulfoxide (DMSO) was found to increase hydantoinase activity twofold. kaist.ac.kr

Another enzymatic strategy involves a multi-enzyme cascade to produce D-HPG from L-tyrosine. nih.gov One such pathway utilized a four-enzyme cascade, although the rate-limiting step was identified as the catalytic conversion of 4-hydroxyphenylglyoxalate by Corynebacterium glutamicum meso-diaminopimelate dehydrogenase (CgDAPDH). nih.gov

Interactive Table: Enzymatic Production of D-p-Hydroxyphenylglycine

| Precursor | Enzyme(s) | Host Organism | Key Findings |

| DL-p-hydroxyphenylhydantoin (DL-HPH) | D-hydantoinase, D-carbamoylase | Agrobacterium radiobacter NRRL B11291 | Established two-step enzymatic conversion process. researchgate.net |

| DL-p-hydroxyphenylhydantoin (DL-HPH) | D-hydantoinase, D-carbamoylase | Recombinant Escherichia coli | Achieved 97% conversion yield, 5-fold higher productivity than wild type. nih.gov |

| DL-p-hydroxyphenylhydantoin (DL-HPH) | D-hydantoinase, D-carbamoylase | Immobilized transgenic E. coli LY13-05 | Produced 29.10 g/L D-HPG with 97% yield in 12 hours. tandfonline.com |

| L-tyrosine | Four-enzyme cascade including CgDAPDH | In vivo reconstructed pathway | Identified CgDAPDH as the rate-limiting step. nih.gov |

| DL-p-hydroxyphenylhydantoin (DL-HPH) | D-hydantoinase, D-carbamoylase | Pseudomonas putida | Whole-cell bioconversion in an aqueous two-phase system. scispace.com |

De Novo Biosynthesis Pathway Engineering for Hydroxyphenylglycine Analogues

De novo biosynthesis offers a promising approach for producing hydroxyphenylglycine analogues from simple carbon sources like glucose, aligning with green and sustainable manufacturing principles. medicineinnovates.comacs.org This strategy involves designing and constructing novel metabolic pathways in microbial hosts, typically E. coli or Pseudomonas putida. acs.orgnih.gov

A key challenge in de novo synthesis is the absence of a natural biosynthetic route for D-HPG. medicineinnovates.com Researchers have engineered artificial pathways by combining enzymes from different organisms. One such designed pathway for D-HPG production from L-phenylalanine was successfully implemented in Pseudomonas putida KT2440. acs.orgnih.gov This cofactor self-sufficient route addressed the limitations of previous pathways that required costly co-substrates. nih.govacs.org The performance of the engineered strain was further improved by enhancing the availability of the cellular cofactor NAD+ and preventing the consumption of L-phenylalanine. acs.orgnih.gov

To achieve complete de novo synthesis from glucose, a co-culture strategy was developed. medicineinnovates.comacs.org This involved coupling the engineered P. putida strain with an L-phenylalanine-producing E. coli strain. acs.org An innovative "cross-link auxotrophic" system was engineered to create a stable and interactive co-culture, enabling the direct production of D-HPG from glucose. medicineinnovates.comacs.org

The biosynthesis of other phenylglycine analogues has also been explored. For instance, a biosynthetic pathway for L-p-hydroxyphenylglycine (L-HPG), a component of some peptidic natural products, was characterized and involves enzymes like 4-hydroxymandelate (B1240059) synthase (HmaS), 4-hydroxymandelate oxidase (Hmo), and (S)-3,5-dihydroxyphenylglycine transaminase (HpgT). nih.gov Building on this, an artificial pathway for D-phenylglycine (D-Phg) was created in an L-phenylalanine-producing E. coli strain by introducing HmaS, Hmo, and D-4-hydroxyphenylglycine transaminase (HpgAT). nih.gov

These de novo approaches highlight the potential of synthetic biology to create efficient and sustainable methods for producing valuable non-proteinogenic amino acids. acs.orgnih.govnih.gov

Microbial Fermentation and Biotransformation Studies for Aromatic Glycine Derivatives

Microbial fermentation and biotransformation are key technologies for the industrial production of aromatic glycine derivatives, including D-p-hydroxyphenylglycine (D-HPG). tandfonline.comdss.go.th These methods utilize whole microbial cells, either in a free or immobilized state, to catalyze the conversion of precursors to the desired products. nih.govtandfonline.com

A significant area of research has been the development of recombinant Escherichia coli strains that co-express both D-hydantoinase and N-carbamoyl-D-amino acid amidohydrolase (D-carbamoylase). nih.govdss.go.th These engineered strains can perform a one-step conversion of DL-p-hydroxyphenyl hydantoin (DL-HPH) to D-HPG. nih.gov Studies have shown that such recombinant E. coli can achieve a molar conversion yield of 100% and a production rate of 1.9 g/(L·h), which is a 55-fold increase in productivity compared to the native Agrobacterium radiobacter NRRL B11291. dss.go.th

Optimization of the fermentation process is crucial for maximizing product yield. Factors such as the choice of expression vector, the host strain, and culture conditions significantly impact the expression levels of the catalytic enzymes. dss.go.th For instance, a ColE1-derived plasmid was found to result in a 150-fold higher specific enzyme activity for D-carbamoylase compared to a pSC101-derived plasmid. dss.go.th

Cell wall engineering has emerged as a novel strategy to improve the efficiency of biotransformation, particularly for substrates with low solubility like DL-HPH. nih.govresearchgate.net By overproducing D,D-carboxypeptidases to disturb the peptidoglycan structure, the permeability of the E. coli cell wall was increased, leading to enhanced bioavailability of the substrate and a 100% production yield of D-HPG from 140 mM DL-HPH. nih.gov

Immobilization of microbial cells offers several advantages for industrial applications, including easier product separation, enzyme stabilization, and the potential for repeated use. nih.govtandfonline.com Immobilized recombinant E. coli cells have demonstrated high conversion rates and yields in the production of D-HPG. tandfonline.comtandfonline.com One study reported that immobilized cells could be recycled six times to achieve a conversion of over 90%. nih.gov

Interactive Table: Microbial Production of D-p-Hydroxyphenylglycine

| Microorganism | Strategy | Substrate | Product Yield/Conversion | Key Findings |

| Recombinant E. coli DH5α/pAH61 | Whole-cell biotransformation | N-carbamoyl-D-hydroxylphenylglycine | 100% molar conversion, 1.9 g/(L·h) productivity | 55-fold increase in productivity compared to A. radiobacter. dss.go.th |

| Recombinant E. coli | One-step conversion | DL-hydroxyphenyl hydantoin (DL-HPH) | 97% conversion yield | D-carbamoylase identified as the rate-limiting step. nih.gov |

| Recombinant E. coli | Cell wall engineering | DL-hydroxyphenyl hydantoin (DL-HPH) | 100% yield from 140 mM substrate | Increased cell permeability enhanced substrate bioavailability. nih.gov |

| Immobilized transgenic E. coli LY13-05 | Fermentation | DL-p-hydroxyphenyl hydantoin (DL-HPH) | 29.10 g/L D-HPG, 97.0% yield | Immobilized cells showed higher conversion efficiency and thermal stability. tandfonline.com |

Comparative Analysis of Synthetic Methodologies: Efficiency, Selectivity, and Green Chemistry Principles

The synthesis of D-p-hydroxyphenylglycine (D-HPG) and its analogues can be achieved through various methodologies, each with distinct advantages and disadvantages concerning efficiency, selectivity, and environmental impact.

Chemical Synthesis: Traditional chemical methods, such as chiral separation and esterification coupled with hydrolysis, have been employed for D-HPG production. nih.govasm.org However, these approaches often suffer from low optical purity, require multiple separation and purification steps, and can generate toxic intermediates, making them less environmentally friendly. nih.govnih.gov The Strecker synthesis and the glyoxylic acid-phenol method are other chemical routes, with the latter being more developed for industrial application. researchgate.net

Enzymatic Synthesis: Biocatalytic methods, particularly the hydantoinase process, offer high selectivity and operate under mild reaction conditions, which are key principles of green chemistry. researchgate.netresearchgate.netnih.gov The use of enzymes results in optically pure products, avoiding the need for chiral resolution steps. researchgate.net However, the efficiency of enzymatic processes can be limited by factors such as the low solubility of substrates like DL-HPH and the cost of the enzymes. medicineinnovates.comresearchgate.net Innovations in enzyme and cell wall engineering are addressing these limitations, enhancing productivity and making enzymatic routes more economically viable. nih.govdataintelo.com

De Novo Biosynthesis: De novo biosynthesis from renewable feedstocks like glucose represents the most sustainable and green approach. medicineinnovates.comacs.org By designing cofactor self-sufficient pathways and employing co-culture strategies, this method minimizes the use of hazardous chemicals and reduces pollution. acs.orgnih.gov While still an emerging technology, de novo synthesis holds significant potential for the large-scale, environmentally benign production of D-HPG and other valuable non-proteinogenic amino acids. The main challenge lies in optimizing the complex metabolic pathways within the engineered microorganisms to achieve high titers and yields. medicineinnovates.com

Mechanochemical Methods: A newer, greener approach involves mechanochemical synthesis, which minimizes or eliminates the use of solvents. rsc.orgresearchgate.net This method aligns well with green chemistry principles by preventing waste, having high atom economy, and being energy efficient. rsc.org For example, a mechanochemical accelerated aging strategy has been developed for the cross-dehydrogenative coupling reactions of glycine esters. rsc.org

Structure Activity Relationships Sar and Molecular Design Principles of N 3 Hydroxyphenyl Glycine Derivatives

Conformational Analysis and Stereochemical Influences on Molecular Interactions

The three-dimensional shape (conformation) and the spatial arrangement of atoms (stereochemistry) of N-(3-hydroxyphenyl)glycine derivatives are critical determinants of their interaction with biological targets. The phenylglycine scaffold is distinct from proteinogenic aromatic amino acids like phenylalanine because the bulky aromatic ring is directly attached to the α-carbon, significantly restricting the rotational freedom of the side chain. rsc.org This inherent rigidity influences how the molecule fits into a receptor's binding pocket.

Conformational analysis, often performed using NMR spectroscopy and quantum mechanical calculations, helps determine the most stable conformers in different environments. researchgate.net For instance, in substituted pyrrolidones, which share features with cyclic glycine (B1666218) derivatives, the five-membered ring can adopt an envelope conformation, with substituents occupying either pseudo-axial or pseudo-equatorial positions. The relative stability of these conformers, influenced by factors like substituent size and electronegativity, directly impacts receptor recognition. researchgate.netnih.gov For example, the recognition of the glycine site of the NMDA receptor by certain antagonists requires the energetically less favored pseudo-axial conformation of the pyrrolidone ring. nih.gov

Stereochemistry, particularly at the α-carbon, is paramount. The (S)- and (R)-enantiomers of a given derivative can exhibit vastly different biological activities. (S)-3-Hydroxyphenylglycine, for example, is known as an agonist at group I metabotropic glutamate (B1630785) receptors (mGluRs). scbt.com The specific stereochemistry dictates the precise orientation of the carboxyl, amino, and hydroxyphenyl groups, which in turn governs the hydrogen bonding and hydrophobic interactions essential for receptor binding and activation. nottingham.ac.uk

Positional Isomerism Effects on Biological Activities and Mechanistic Pathways

The position of the hydroxyl group on the phenyl ring dramatically alters the pharmacological profile of phenylglycine derivatives. The distinction between meta- (3-hydroxy) and para- (4-hydroxy) isomers is a classic example of how subtle structural changes can lead to significant functional differences.

The meta-hydroxyl group of N-(3-hydroxyphenyl)glycine is a key feature for interaction with various receptors. In the context of metabotropic glutamate receptors, hydroxyphenylglycine derivatives can act as either agonists or antagonists. nih.gov The meta-positioning of the hydroxyl group, as seen in (S)-3-hydroxyphenylglycine, is often associated with agonist activity at certain mGluR subtypes. scbt.comnih.gov

In other molecular contexts, the meta-hydroxyl group can be a crucial anchor point. For instance, in a series of γ-hydroxy lactone derivatives designed as PPARγ modulators, a 3-hydroxyphenyl group was incorporated. The crystal structure of these ligands bound to the receptor's ligand-binding domain reveals that this moiety can establish critical interactions, such as hydrogen bonds with residues like Arginine-280, which stabilize the binding conformation. unimi.it Similarly, moving a hydroxyl group from the para to the meta position in arachidonoylamides can switch the compound from a prostaglandin (B15479496) endoperoxide synthase (PGHS) inhibitor to a substrate, indicating a distinct binding conformation that facilitates enzymatic action. acs.org

A direct comparison between meta- and para-hydroxyphenylglycine derivatives reveals divergent structure-activity relationships (SAR). While both are non-proteinogenic amino acids, their roles in bioactive compounds and their pharmacological activities differ significantly. rsc.orghmdb.ca

In studies on metabotropic glutamate receptors, it was found that hydroxyphenylglycine derivatives, in general, could be either agonists or antagonists at the mGluR1 subtype. nih.gov However, the positional isomerism often dictates the specific activity. For example, N-(4-hydroxyphenyl)glycine (also known as photoglycine) is a well-known photographic developing agent and a crucial intermediate in the synthesis of β-lactam antibiotics like amoxicillin. nih.gov Its biological activity profile is distinct from its meta-counterpart. While (S)-3-hydroxyphenylglycine is an mGluR agonist, certain 4-hydroxyphenylglycine derivatives have been incorporated into glycopeptide antibiotics. rsc.orgscbt.com

The electronic properties also differ. A 4-hydroxy group is expected to decelerate base-catalyzed racemization at the α-carbon due to its +M (mesomeric) effect, which decreases the acidity of the α-proton, a factor that is significant in peptide chemistry. rsc.org This highlights how positional isomerism impacts not only biological activity but also chemical reactivity and stability.

Table 1: Comparative Activity of Hydroxyphenylglycine Isomers at mGluRs This table is a representative summary based on general findings and may not reflect all specific experimental outcomes.

| Compound Isomer | Receptor Subtype | Predominant Activity |

|---|---|---|

| (S)-3-Hydroxyphenylglycine | mGluR Group I | Agonist scbt.comnih.gov |

| (S)-4-Hydroxyphenylglycine | mGluR1 | Antagonist scispace.com |

| (S)-4-Carboxyphenylglycine | mGluR1 | Antagonist scispace.com |

| (S)-4-Carboxyphenylglycine | mGluR2 | Agonist nih.gov |

Substituent Effects on the Hydroxyphenyl Moiety and Glycine Backbone Modifications

Modifying the N-(3-hydroxyphenyl)glycine scaffold by adding substituents to the phenyl ring or altering the glycine backbone provides a powerful strategy for fine-tuning pharmacological activity.

Substituents on the Hydroxyphenyl Moiety: Adding substituents to the aromatic ring can modulate potency, selectivity, and pharmacokinetic properties. For example, in a series of N-phenylglycine derivatives developed as β3-adrenoceptor agonists, halogen substitution on the phenyl ring was found to increase both potency and selectivity. The position of the halogen was also critical to the observed effect. nih.gov In another example, adding a formyl group to 3-hydroxyphenylglycine yields forphenicine (B1219380), a natural product that acts as an inhibitor of alkaline phosphatase. rsc.org

Glycine Backbone Modifications: Alterations to the glycine backbone are equally important. α-Alkylation (e.g., adding a methyl or ethyl group to the α-carbon) is a common strategy. In the case of carboxyphenylglycine derivatives, α-methylation can convert an mGluR2 agonist into an antagonist, demonstrating a complete reversal of function. nih.govscispace.com Such modifications can also enhance hydrophobic interactions within the binding site or introduce steric hindrance that favors a particular binding mode. nih.gov Furthermore, incorporating the glycine backbone into a more rigid cyclic structure, such as a pyrrolidone or piperidine (B6355638) ring, can lock the molecule into a specific conformation, which can lead to increased potency and selectivity. nih.govnottingham.ac.uk

Table 2: Effect of α-Substitution on Phenylglycine Derivative Activity at mGluRs This table is based on findings from studies on various phenylglycine derivatives.

| Parent Compound | α-Substituent | Receptor | Change in Activity | Reference |

|---|---|---|---|---|

| (S)-4-Carboxyphenylglycine | None | mGluR2 | Agonist | nih.gov |

| (S)-4-Carboxyphenylglycine | Methyl | mGluR2 | Antagonist | nih.govscispace.com |

| (S)-4-Carboxyphenylglycine | Ethyl | mGluR2 | Antagonist | scispace.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Aromatic Glycine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activities. scialert.net By developing mathematical equations, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts. scialert.netfrontiersin.org

For aromatic glycine derivatives, QSAR models are built using a set of known compounds (a training set) and their measured biological activities (e.g., IC50 or Ki values). frontiersin.orgnih.gov Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include:

Physicochemical descriptors: such as logP (lipophilicity) and molar refractivity (CMR). nih.gov

Topological descriptors: which describe molecular shape and branching (e.g., Wiener index). scialert.net

Electronic descriptors: which quantify the electronic properties of atoms and bonds.

Geometrical descriptors: related to the 3D structure of the molecule. nih.gov

Statistical methods like Multiple Linear Regression (MLR) are then used to generate a QSAR equation that links a combination of these descriptors to the biological activity. scialert.netnih.gov For example, a QSAR study on glycine/NMDA receptor antagonists found that descriptors like CMR and indicator variables for specific substituents were significant in predicting binding affinity. nih.gov These models provide insights into which properties are most important for activity and can guide the design of more potent molecules. frontiersin.orgnih.gov

Rational Design Strategies for Novel N-(3-hydroxyphenyl)glycine-Based Analogues

Rational design strategies leverage the structural and mechanistic understanding gained from SAR and QSAR studies to create novel analogues with improved properties. This approach is more targeted and efficient than random screening. nih.gov

Key strategies include:

Structure-Based Design: This involves using the 3D structure of the target protein (e.g., from X-ray crystallography) to design ligands that fit perfectly into the binding site. unimi.it For N-(3-hydroxyphenyl)glycine analogues, this would mean designing modifications that optimize hydrogen bonding with key residues (like the meta-hydroxyl group does) and enhance hydrophobic or electrostatic interactions. nottingham.ac.ukunimi.it

Scaffold Hopping and Bioisosteric Replacement: This involves replacing the core N-(3-hydroxyphenyl)glycine scaffold with a different chemical structure that maintains the essential 3D arrangement of key functional groups. For example, the phenyl ring might be replaced with a different aromatic heterocycle to improve properties like metabolic stability or to explore new interactions.

Conformational Constraint: As discussed earlier, introducing rigidity into the molecule by creating cyclic analogues or introducing bulky groups can pre-organize the ligand into its bioactive conformation. nih.gov This reduces the entropic penalty of binding and can lead to higher affinity.

Multi-Enzyme Cascade Synthesis: Advances in biotechnology allow for the enzymatic synthesis of complex molecules like D-p-hydroxyphenylglycine from simple precursors like L-tyrosine. nih.gov Rational design can be applied to the enzymes themselves (protein engineering) to improve their efficiency and substrate specificity for producing novel phenylglycine analogues. nih.govresearchgate.net

These design principles, informed by a deep understanding of the SAR of N-(3-hydroxyphenyl)glycine, pave the way for the development of new molecules with tailored biological activities.

Design and Synthesis of Glycine Hydrazide Analogues for Specific Target Modulation

The conversion of the carboxylic acid group of a glycine derivative into a hydrazide is a common strategy in medicinal chemistry to generate novel compounds with a wide spectrum of biological activities. hygeiajournal.com The resulting glycine hydrazide moiety (-NH-NH2) is a key pharmacophore that can be further derivatized, often by condensation with aldehydes or ketones to form hydrazones, which possess diverse therapeutic potential, including antimicrobial, anti-inflammatory, and anticonvulsant properties. hygeiajournal.comresearchgate.net

A notable example involves the design of glycine hydrazide (GlyH) analogues as inhibitors of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride ion channel. One such inhibitor, GlyH-101, is a glycine hydrazide derivative. Research in this area has led to the synthesis of various analogues to probe the SAR of CFTR inhibition. For instance, N-(6-quinolinyl)-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]glycine hydrazide was synthesized as an analogue of the parent compound. google.com.pg The general synthesis scheme involves reacting a substituted aminophenol with an ester like ethyl chloroacetate, followed by treatment with hydrazine (B178648) hydrate (B1144303) to form the key glycine hydrazide intermediate. google.com.pg This intermediate can then be reacted with various aldehydes to produce a library of hydrazone derivatives for biological screening. researchgate.netgoogle.com.pg

The rationale for creating these analogues is to systematically modify different parts of the molecule—the N-substituted aryl ring, the glycine backbone, and the aldehyde-derived portion—to optimize potency and selectivity for the target protein. google.com.pg Studies on other hydrazide derivatives have shown that substitutions on the phenyl rings significantly influence their biological activity, leading to potent analgesic, antidiabetic, or antimicrobial agents. researchgate.netnih.govresearchgate.net

Table 1: Examples of Glycine Hydrazide Analogues and Their Biological Targets

| Derivative Class | General Structure/Example | Biological Target/Activity | Citation(s) |

|---|---|---|---|

| CFTR Inhibitors | N-(aryl)-[(substituted-phenyl)methylene]glycine hydrazide | CFTR Chloride Channel | google.com.pg |

| Analgesic Agents | N'-(substituted-benzylidene)benzohydrazide | Pain Pathways (analgesic) | researchgate.net |

| Antidiabetic Agents | 3-hydroxy-2-naphthohydrazide-based hydrazones | α-glucosidase Inhibition | nih.gov |

| Antimicrobial Agents | Hydrazides of N-piperidinyl acetic acid | Antibacterial (e.g., E. coli, S. aureus) | researchgate.net |

Integration into Peptidomimetics and Other Complex Synthetic Architectures

N-(3-hydroxyphenyl)glycine and its isomers are valuable building blocks for constructing peptidomimetics—molecules designed to mimic the structure and function of natural peptides. Peptides often suffer from poor metabolic stability and low oral bioavailability. Peptidomimetics aim to overcome these limitations while retaining the desired biological activity. The hydroxyphenylglycine core can mimic natural amino acids like tyrosine, providing a key phenolic hydroxyl group for interaction with biological targets. nih.gov

A significant application is in the design of ligands targeting integrins, which are cell surface receptors involved in cell adhesion. The Arg-Gly-Asp (RGD) tripeptide sequence is a primary recognition motif for many integrins. Peptidomimetics based on a tyrosine or hydroxyphenylglycine scaffold have been developed to mimic the RGD sequence and act as potent and selective antagonists of the αvβ3 integrin. uliege.beresearchgate.net In these designs, the hydroxyphenylglycine unit serves as a rigid scaffold. Functional groups that mimic the arginine and aspartate residues of the RGD sequence are attached to this core, creating a stable molecule that presents the key pharmacophoric features in the correct spatial orientation for high-affinity binding to the integrin. researchgate.net

Furthermore, the hydroxyphenylglycine moiety has been explored in the design of inhibitors for other protein targets. In the development of inhibitors for N-Terminal Methyltransferase 1 (NTMT1), a 4-hydroxyphenyl group was part of the initial lead compound, highlighting the importance of this structural element for binding within the enzyme's active site. nih.gov Subsequent modifications explored replacing this group to enhance potency, demonstrating the role of the hydroxyphenylglycine-like structure as a foundational element in inhibitor design. nih.gov The synthesis of these complex architectures often involves multi-step solution-phase or solid-phase peptide synthesis techniques, where the functionalized hydroxyphenylglycine derivative is incorporated as a non-natural amino acid. pnas.org

Table 2: Integration of Hydroxyphenylglycine Scaffolds into Complex Architectures

| Complex Architecture | Scaffold | Target/Application | Citation(s) |

|---|---|---|---|

| RGD Peptidomimetic | (4-Hydroxyphenyl)glycine or Tyrosine | αvβ3 Integrin Antagonist | uliege.beresearchgate.net |

| NTMT1 Inhibitor | Based on a lead compound with a 4-hydroxyphenyl group | N-Terminal Methyltransferase 1 Inhibition | nih.gov |

| General Peptide Modification | N-substituted Glycine Derivatives | Site-specific C-H bond functionalization for creating peptide libraries | pnas.org |

Mechanistic Investigations of Biological Activities of N 3 Hydroxyphenyl Glycine Analogues

Enzyme Modulation and Substrate Specificity Studies

N-(3-hydroxyphenyl)glycine and its analogues have been the subject of various mechanistic studies to understand their interactions with biological systems at a molecular level. These investigations have primarily focused on their ability to modulate enzyme activity, revealing complex relationships between their chemical structure and biological function.

Research into the analogues of N-(3-hydroxyphenyl)glycine has revealed significant interactions with Prostaglandin (B15479496) Endoperoxide Synthase (PGHS), an enzyme critical in the biosynthesis of prostaglandins. A notable analogue, N-(3-hydroxyphenyl)arachidonoylamide (3-HPAA), has been identified as a substrate for both isoforms of the enzyme, PGHS-1 and PGHS-2. nih.gov

Unlike its structural isomer N-(4-hydroxyphenyl)arachidonoylamide (AM404), which inhibits PGHS but is not a substrate, 3-HPAA is actively oxygenated by the enzyme. nih.govacs.org This metabolic process yields prostaglandin and hydroxyeicosatetraenoate (HETE) products. nih.gov The interaction demonstrates a clear structure-activity relationship, where the position of the hydroxyl group on the phenyl ring dictates the nature of the interaction with PGHS, switching the molecule from an inhibitor to a substrate when moved from the para to the meta position. acs.org

Kinetic studies have shown that PGHS-2 metabolizes 3-HPAA more efficiently than PGHS-1. nih.gov The catalytic efficiency (kcat/KM) for 3-HPAA oxygenation by PGHS-2 is notable, although lower than that for the endogenous substrate, arachidonic acid, primarily due to a higher Michaelis constant (KM). nih.gov

Table 1: Michaelis-Menten Kinetic Parameters for PGHS-1 and PGHS-2

This interactive table summarizes the kinetic parameters for the oxygenation of arachidonic acid and N-(3-hydroxyphenyl)arachidonoylamide (3-HPAA) by PGHS-1 and PGHS-2.

| Substrate | Enzyme | KM (μM) | kcat (s⁻¹) | kcat/KM (μM⁻¹s⁻¹) |

| Arachidonic Acid | PGHS-1 | 5.2 ± 1.1 | 330 ± 20 | 63 |

| Arachidonic Acid | PGHS-2 | 4.9 ± 0.6 | 360 ± 10 | 73 |

| 3-HPAA | PGHS-1 | 14 ± 2 | 21 ± 1 | 1.5 |

| 3-HPAA | PGHS-2 | 17 ± 3 | 360 ± 30 | 21 |

| Data sourced from studies on purified enzymes. nih.gov |

Further investigation into the interaction between N-(3-hydroxyphenyl)arachidonoylamide (3-HPAA) and PGHS has demonstrated that 3-HPAA is not only a substrate but also a mechanism-based inactivator of the enzyme. nih.govacs.org This inactivation is selective for the PGHS-2 isoform. nih.gov

The inactivation of PGHS-2 by 3-HPAA is dose-dependent and irreversible. nih.gov Studies have shown that complete inactivation of PGHS-2 can be achieved with a 10 μM concentration of 3-HPAA. nih.gov In contrast, under similar conditions, PGHS-1 activity is only reduced by approximately 30% and an IC₅₀ value for PGHS-1 could not be determined due to the limited solubility of the compound at higher concentrations. nih.govacs.org This behavior establishes 3-HPAA as the first reported metabolism-dependent, selective inactivator of PGHS-2. nih.gov

The mechanism of this inactivation appears to be similar to the substrate-dependent autoinactivation observed with the natural substrate, arachidonic acid. nih.gov Preliminary characterization has revealed that the inactivation process does not seem to involve covalent modification of the PGHS-2 protein or damage to its heme moiety. nih.govacs.org

Glycine (B1666218) N-acyltransferase (GLYAT) is an enzyme that catalyzes the conjugation of an acyl-CoA molecule with glycine to form an N-acylglycine. wikipedia.org This process is a key step in the metabolism of various compounds, including the conversion of benzoic acid to hippuric acid. wikipedia.org A related enzyme, Glycine N-acyltransferase-like 3 (GLYATL3), has been identified as being responsible for the synthesis of long-chain N-acylglycines. uniprot.orggenecards.org

Hydroxyphenylacetylglycine is recognized as an endogenous human metabolite and an N-acyl glycine. hmdb.ca Its formation involves the action of an acyltransferase enzyme. hmdb.ca However, specific studies detailing the direct interaction, substrate specificity, or inhibition kinetics of N-(3-hydroxyphenyl)glycine with Glycine N-Acyltransferase or its isoforms were not prominent in the reviewed literature.

Receptor Agonism and Antagonism by Hydroxyphenylglycine Derivatives

Derivatives of hydroxyphenylglycine are well-documented as pharmacologically active ligands that modulate the function of metabotropic glutamate (B1630785) receptors (mGluRs). nih.gov These receptors are G-protein-coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system. nih.gov The pharmacological activity of these derivatives, whether as agonists or antagonists, is highly dependent on their specific chemical structure and the mGluR subtype involved. nih.govnih.gov

The selectivity of hydroxyphenylglycine derivatives for different mGluR subtypes has been a key area of research. These receptors are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling pathways. nih.gov

Group I mGluRs (mGluR1 and mGluR5) are selectively activated by agonists such as (S)-3,5-dihydroxyphenylglycine (DHPG). nih.gov Another compound, 2-chloro-5-hydroxyphenylglycine (CHPG), acts as a selective orthosteric agonist for mGluR5, though with relatively weak potency. nih.gov

Group II mGluRs (mGluR2 and mGluR3) are activated by compounds including (S)-4-carboxy-3-hydroxyphenylglycine (4C3HPG) and (S)-3-carboxy-4-hydroxyphenylglycine (3C4HPG), although these compounds exhibit low potency. nih.gov

Table 2: Activity of Hydroxyphenylglycine Derivatives at Metabotropic Glutamate Receptors

This interactive table summarizes the reported activities of various hydroxyphenylglycine derivatives at different mGluR subtypes.

| Compound | Target Receptor(s) | Activity |

| (S)-3,5-dihydroxyphenylglycine (DHPG) | mGluR1 / mGluR5 (Group I) | Selective Agonist |

| 2-chloro-5-hydroxyphenylglycine (CHPG) | mGluR5 (Group I) | Selective Orthosteric Agonist |

| (S)-4-carboxy-3-hydroxyphenylglycine (4C3HPG) | Group II mGluRs | Low Potency Agonist |

| (S)-3-carboxy-4-hydroxyphenylglycine (3C4HPG) | Group II mGluRs | Low Potency Agonist |

| (S)-3-hydroxyphenylglycine (3HPG) | mGluR1 / mGluR5 (Group I) | Selective Agonist |

| Data compiled from pharmacological characterization studies. nih.govnih.govnih.gov |

Molecular Mechanisms of Action in In Vitro and Model Cellular Systems (Excluding Clinical Data)

In vitro studies using model cellular systems have provided insight into the molecular mechanisms through which hydroxyphenylglycine derivatives exert their effects. In cultured mouse cortical neurons, selective activation of Group I metabotropic glutamate receptors (mGluR1/5) by (S)-3-hydroxyphenylglycine (3HPG) has been shown to downmodulate the current of the NMDA receptor channel. This modulatory effect is mediated by G-proteins and occurs in a membrane-delimited manner, without the involvement of diffusible second messengers.

Another analogue, N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine, demonstrates a different mechanism of action by acting as an inhibitor of 2-oxoglutarate-dependent oxygenases through binding to their active sites. This interaction can alter gene expression by affecting the methylation status of nucleic acids. Furthermore, in the context of antibiotic development, the mechanism of action for N-(4-Hydroxyphenyl)glycine involves its role in disrupting bacterial cell wall integrity by inhibiting enzymes responsible for peptidoglycan cross-linking.

Table 3: Mentioned Compound Names

Ion Channel Modulation (e.g., CFTR Cl- conductance)

Analogues of N-(3-hydroxyphenyl)glycine have emerged as significant modulators of ion channels, particularly the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Cl- channel. The CFTR protein is a crucial anion channel in epithelial cells, and its dysfunction leads to cystic fibrosis. acs.orgguidetopharmacology.org Pharmacological agents that can modulate CFTR activity are therefore of great therapeutic interest.

Phenylglycine derivatives have been identified as potent potentiators of CFTR, meaning they enhance the channel's opening probability. One notable example is the phenylglycine compound PG-01, which has been shown to effectively restore the function of defective CFTR variants, such as the common ΔF508del mutation. acs.orgnih.gov Studies on various CFTR mutants, including those with defects in intracellular loops (E193K, G970R) and nucleotide-binding domains (G551D), have demonstrated that PG-01 can significantly increase Cl- current. nih.gov For the E193K mutant, PG-01 produced a 7- to 9-fold increase in forskolin-activated current. nih.gov

Conversely, other structurally related glycine derivatives, such as glycine hydrazides, act as CFTR inhibitors. The compound GlyH-101, for instance, blocks the CFTR pore from the external side, reducing Cl- conductance in a voltage-dependent manner. nih.govsemanticscholar.org This inhibitory action presents a different therapeutic potential, for example, in treating secretory diarrheas where CFTR is over-activated. semanticscholar.org The contrasting effects of these closely related compounds highlight how subtle structural modifications to the N-phenylglycine scaffold can switch the mode of action from potentiation to inhibition.

| Compound | Class | Mechanism of Action | Effect on CFTR | Reference |

|---|---|---|---|---|

| PG-01 | Phenylglycine | Potentiator; corrects defective gating | Increases Cl- conductance | acs.orgnih.gov |

| GlyH-101 | Glycine Hydrazide | Inhibitor; occludes external pore | Decreases Cl- conductance | nih.govsemanticscholar.org |

| Felodipine | 1,4-dihydropyridine | Potentiator | Increases Cl- conductance | nih.gov |

| CFTRinh-172 | Thiazolidinone | Inhibitor; binds to NBD1 domain | Decreases Cl- conductance | nih.govnih.gov |

Investigation of Intracellular Signaling Pathway Interventions

Derivatives of N-(3-hydroxyphenyl)glycine are known to interact with key receptors that initiate intracellular signaling cascades. Notably, phenylglycine compounds are well-characterized ligands for metabotropic glutamate receptors (mGluRs), which are G-protein-coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission. nih.gov

Group I mGluRs (mGluR1 and mGluR5) are of particular interest. Agonists such as (S)-3,5-dihydroxyphenylglycine (DHPG) activate these receptors, which are positively coupled to phospholipase C (PLC). nih.gov This activation leads to the hydrolysis of phosphoinositides, generating inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC). nih.gov For example, in microglia, activation of mGluR5 suppresses neuroinflammation, while its inhibition can lead to cellular stress via a PLC- and IP₃R-dependent increase in intracellular Ca²⁺, a process that appears to involve Gi-proteins. nih.gov

Furthermore, related compounds like N-(3-hydroxyphenyl)arachidonoylamide have been shown to interact with different pathways. This analogue of the endocannabinoid anandamide (B1667382) is a substrate for prostaglandin endoperoxide H synthase (PGHS), also known as cyclooxygenase (COX). acs.org Interestingly, moving the hydroxyl group on the phenyl ring from the para- to the meta-position changes the compound from a PGHS inhibitor to a substrate, indicating that N-(3-hydroxyphenyl) derivatives can be readily oxygenated by the enzyme, thereby participating in the prostaglandin synthesis pathway. acs.org At high concentrations, N-(3-hydroxyphenyl)arachidonoylamide can also cause inactivation of PGHS-2. acs.org

| Analogue | Target Receptor/Enzyme | Signaling Pathway | Downstream Effects | Reference |

|---|---|---|---|---|

| (S)-3,5-dihydroxyphenylglycine (DHPG) | Group I mGluRs (mGluR1/5) | Gq-protein/PLC | IP₃ production, intracellular Ca²⁺ release, PKC activation | nih.govjneurosci.org |

| (RS)-2-chloro-5-hydroxyphenylglycine (CHPG) | mGluR5 | Gq-protein/PLC | Potentiation of NMDA receptor currents | nih.gov |

| N-(3-hydroxyphenyl)arachidonoylamide | PGHS-2 (COX-2) | Prostaglandin Synthesis | Oxygenation to prostaglandin-like products; enzyme inactivation | acs.org |

Interactions with Biological Macromolecules

The biological effects of N-(3-hydroxyphenyl)glycine and its analogues are fundamentally dictated by their interactions with macromolecules such as proteins and enzymes. Understanding these interactions at a molecular level is key to elucidating their mechanism of action.

Protein-Ligand Interaction Dynamics and Thermodynamics

The binding of a small molecule ligand like N-(3-hydroxyphenyl)glycine to a protein target is a dynamic process governed by thermodynamic principles. Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for investigating these interactions. rsc.org

Molecular docking predicts the preferred binding orientation of the ligand within the protein's active site, while MD simulations provide a detailed view of the dynamic behavior of the protein-ligand complex over time. rsc.orgmdpi.com These simulations can reveal crucial information about the stability of the interaction, conformational changes in the protein and ligand, and the specific molecular forces involved, such as:

Hydrogen Bonds: The hydroxyl and carboxyl groups of N-(3-hydroxyphenyl)glycine are prime candidates for forming hydrogen bonds with amino acid residues in a binding pocket.

Electrostatic Interactions: The charged amino and carboxylate groups, along with the polar hydroxyl group, can form favorable electrostatic interactions. nih.gov

Thermodynamic parameters, such as the binding free energy (ΔG), can be estimated from these simulations. nih.gov Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are used to calculate the energetics of binding, providing a quantitative measure of binding affinity. mdpi.com Analyzing these interactions helps explain why, for instance, a meta-hydroxy substitution on a phenylglycine scaffold might be favored over a para-hydroxy substitution for binding to a specific enzyme like PGHS. acs.org

Role in Peptide Natural Products and Biosynthetic Pathways

N-(3-hydroxyphenyl)glycine belongs to the family of non-proteinogenic α-amino acids, which are important building blocks in the biosynthesis of many complex natural products, particularly non-ribosomal peptides (NRPs). researchgate.net The hydroxyphenylglycine (Hpg) and dihydroxyphenylglycine (Dpg) moieties are hallmark features of the vancomycin (B549263) and teicoplanin families of glycopeptide antibiotics. rsc.orgnih.gov These antibiotics inhibit bacterial cell wall synthesis, and the rigid, cross-linked structure provided by the Hpg/Dpg residues is essential for their activity. rsc.orgd-nb.info

The biosynthesis of these aryl-glycine units typically starts from prephenate, an intermediate in the shikimic acid pathway. nih.govwikipedia.org A dedicated four-enzyme pathway converts prephenate into L-4-hydroxyphenylglycine (L-p-Hpg). nih.gov This pathway involves:

Dehydrogenation: Prephenate dehydrogenase (Pdh) converts prephenate to 4-hydroxyphenylpyruvate. wikipedia.org

Oxidation: 4-hydroxymandelate (B1240059) synthase (HmaS) oxidizes 4-hydroxyphenylpyruvate to 4-hydroxymandelate. wikipedia.org

Second Oxidation: Hydroxymandelate oxidase (Hmo) converts 4-hydroxymandelate to 4-hydroxybenzoylformate. wikipedia.org

Transamination: 4-hydroxyphenylglycine transaminase (HpgT) transfers an amino group to form 4-hydroxyphenylglycine. nih.govwikipedia.org

While the biosynthesis of 4-Hpg and 3,5-Dpg is well-documented, the specific pathway for the 3-hydroxy isomer is less characterized but is presumed to follow a similar enzymatic logic, likely involving enzymes with different regioselectivity for the initial hydroxylation step. These unusual amino acids are then selected and incorporated into growing peptide chains by the adenylation (A) domains of large, modular enzymes known as non-ribosomal peptide synthetases (NRPSs). nih.gov

| Natural Product | Class | Hydroxyphenylglycine Moiety | Producing Organism | Reference |

|---|---|---|---|---|

| Vancomycin | Glycopeptide Antibiotic | 4-Hydroxyphenylglycine, 3,5-Dihydroxyphenylglycine | Amycolatopsis orientalis | nih.govnih.gov |

| Teicoplanin | Glycopeptide Antibiotic | 4-Hydroxyphenylglycine, 3,5-Dihydroxyphenylglycine | Actinoplanes teichomyceticus | nih.govd-nb.info |

| Chloroeremomycin | Glycopeptide Antibiotic | 4-Hydroxyphenylglycine, 3,5-Dihydroxyphenylglycine | Amycolatopsis orientalis | rsc.orgnih.gov |

| Balhimycin | Glycopeptide Antibiotic | 4-Hydroxyphenylglycine, 3,5-Dihydroxyphenylglycine | Amycolatopsis balhimycina | rsc.org |

| Feglymycin | Linear Peptide | 4-Hydroxyphenylglycine, 3,5-Dihydroxyphenylglycine | Streptomyces DSM 11171 | rsc.org |

Advanced Analytical and Spectroscopic Characterization Techniques for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like "Glycine, N-(3-hydroxyphenyl)-". By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including connectivity and stereochemistry.

In the ¹H NMR spectrum of "Glycine, N-(3-hydroxyphenyl)-", distinct signals are expected for each unique proton environment. The aromatic protons on the 3-hydroxyphenyl ring would appear as a complex multiplet pattern in the aromatic region of the spectrum. The methylene (B1212753) (-CH₂-) protons of the glycine (B1666218) moiety would likely appear as a singlet, while the amine (-NH-) and hydroxyl (-OH) protons would also produce distinct signals, the positions of which can be dependent on the solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in "Glycine, N-(3-hydroxyphenyl)-" would give rise to a separate signal. The carbonyl carbon of the carboxylic acid would be observed at the downfield end of the spectrum, while the aromatic carbons and the methylene carbon would have characteristic chemical shifts. Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish correlations between protons and carbons, confirming the connectivity of the atoms within the molecule. Solid-state NMR can also provide high-resolution structural information for the compound in its crystalline form.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Glycine, N-(3-hydroxyphenyl)-

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Carboxyl (-COOH) | Variable, broad (10-13) | ~170-180 | ¹H shift is solvent and concentration dependent. |

| Methylene (-CH₂-) | ~3.5-4.0 (singlet) | ~45-55 | Adjacent to nitrogen and carbonyl group. |

| Amine (-NH-) | Variable, broad | - | ¹H shift is solvent and concentration dependent. |

| Aromatic C-H | ~6.5-7.5 (multiplets) | ~110-130 | Specific shifts depend on the position on the ring. |

| Aromatic C-OH | - | ~155-160 | Carbon directly attached to the hydroxyl group. |

| Aromatic C-N | - | ~140-150 | Carbon directly attached to the nitrogen atom. |

| Phenolic (-OH) | Variable, broad | - | ¹H shift is solvent and concentration dependent. |

Mass Spectrometry (MS) and Chromatography-Mass Spectrometry (LC-MS) for Qualitative and Quantitative Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight of "Glycine, N-(3-hydroxyphenyl)-" and for confirming its elemental composition through high-resolution mass spectrometry (HRMS).

When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a highly sensitive and selective method for both qualitative and quantitative analysis. LC-MS allows for the separation of "Glycine, N-(3-hydroxyphenyl)-" from complex mixtures, followed by its detection and quantification by the mass spectrometer. This is particularly useful for analyzing biological samples or monitoring reaction progress.

In the mass spectrum, the molecule will typically be observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. Tandem mass spectrometry (MS/MS) involves the fragmentation of these parent ions to produce a characteristic pattern of daughter ions, which provides structural information and serves as a fingerprint for unambiguous identification. Derivatization techniques can also be employed to enhance chromatographic retention and detection sensitivity.

Table 2: Expected Mass Spectrometry Data and LC-MS Parameters for Glycine, N-(3-hydroxyphenyl)-

| Parameter | Expected Value / Condition | Purpose |

|---|---|---|

| Molecular Formula | C₈H₉NO₃ | - |

| Monoisotopic Mass | 167.0582 g/mol | Precise mass for identification. |

| [M+H]⁺ (Positive Ion Mode) | m/z 168.0655 | Qualitative identification. |

| [M-H]⁻ (Negative Ion Mode) | m/z 166.0509 | Qualitative identification. |

| LC Column | Reversed-phase (e.g., C18) | Separation based on hydrophobicity. |

| Mobile Phase | Water/Acetonitrile (B52724) with formic acid | Elution of the compound from the column. |

| Ionization Source | Electrospray Ionization (ESI) | Generation of gas-phase ions. |

| Detection Mode | Selected Reaction Monitoring (SRM) | High-sensitivity quantification. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) provides a spectrum with bands corresponding to specific molecular vibrations, such as stretching and bending of chemical bonds.

The IR spectrum of "Glycine, N-(3-hydroxyphenyl)-" would display characteristic absorption bands for its various functional groups. A broad band in the 3400-3200 cm⁻¹ region would be indicative of O-H and N-H stretching vibrations. A strong absorption around 1700 cm⁻¹ would correspond to the C=O stretch of the carboxylic acid. The aromatic ring would give rise to several bands in the 1600-1450 cm⁻¹ region (C=C stretching) and below 900 cm⁻¹ (C-H out-of-plane bending).

Raman spectroscopy provides similar information but is particularly sensitive to non-polar bonds and symmetric vibrations. The combination of IR and Raman spectroscopy offers a comprehensive vibrational profile of the molecule. These techniques are valuable for confirming the presence of key functional groups, identifying different polymorphic forms, and monitoring chemical reactions by observing the appearance or disappearance of reactant and product bands.

Table 3: Characteristic IR and Raman Vibrational Frequencies for Glycine, N-(3-hydroxyphenyl)-

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Functional Group |

|---|---|---|---|

| O-H Stretch (phenolic) | ~3600-3200 (broad) | Weak | -OH |

| N-H Stretch (amine) | ~3400-3200 | Moderate | -NH- |

| C-H Stretch (aromatic) | ~3100-3000 | Strong | Ar-H |

| C=O Stretch (acid) | ~1720-1700 (strong) | Moderate | -COOH |

| C=C Stretch (aromatic) | ~1600, ~1500 | Strong | Aromatic Ring |

| C-N Stretch | ~1350-1250 | Moderate | -C-N- |

| C-O Stretch (phenolic) | ~1260-1180 | Moderate | Ar-OH |

X-ray Crystallography and Diffraction Studies for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the precise positions of each atom, yielding accurate measurements of bond lengths, bond angles, and torsional angles.

For "Glycine, N-(3-hydroxyphenyl)-", a successful crystal structure determination would reveal the molecule's conformation in the solid state and provide detailed insights into intermolecular interactions, such as hydrogen bonding. Hydrogen bonds involving the hydroxyl, amine, and carboxylic acid groups are expected to play a crucial role in defining the crystal packing. Powder X-ray Diffraction (PXRD) is a related technique used to analyze polycrystalline materials, which is useful for identifying crystalline phases, determining purity, and studying polymorphism.

Table 4: Structural Information Obtainable from X-ray Crystallography

| Structural Parameter | Significance for Glycine, N-(3-hydroxyphenyl)- |

|---|---|

| Atomic Coordinates | Provides the exact 3D position of every atom. |

| Bond Lengths | Confirms covalent bond distances (e.g., C=O, C-N, C-C). |

| Bond Angles | Defines the geometry around each atom. |

| Torsional Angles | Describes the conformation of the molecule, such as the rotation around the C-N bond. |

| Crystal Packing | Shows how molecules are arranged in the crystal lattice. |

| Hydrogen Bonding Network | Identifies intermolecular interactions that stabilize the crystal structure. |

| Absolute Configuration | Can determine the stereochemistry if the molecule is chiral. |

Advanced Spectroscopic Probes for Investigating Molecular Interactions and Reactivity

Beyond basic structural characterization, advanced spectroscopic techniques can be used to probe the interactions of "Glycine, N-(3-hydroxyphenyl)-" with its environment and to study its reactivity. Fluorescence spectroscopy is a particularly sensitive method for this purpose.

The hydroxyphenyl moiety in the molecule is inherently fluorescent. The characteristics of this fluorescence—such as the emission wavelength, quantum yield (intensity), and lifetime—can be highly sensitive to the local environment. For instance, the binding of "Glycine, N-(3-hydroxyphenyl)-" to a protein or a metal ion could lead to a shift in its fluorescence emission spectrum or a change in its intensity. These changes can be used to study binding affinities and kinetics. The thermal polymerization of glycine can also lead to the formation of fluorescent structures.

Time-resolved fluorescence can provide further insights into the dynamics of molecular interactions. By monitoring changes in fluorescence, it is possible to follow reactions in real-time and gain a deeper understanding of the molecule's reactivity and mechanism of action in various chemical and biological systems.

Table 5: Application of Fluorescence Spectroscopy to Study Molecular Interactions

| Fluorescence Parameter | Information Gained | Example Application |

|---|---|---|

| Emission Wavelength (λem) | Changes in the polarity of the molecule's microenvironment. | Monitoring binding to a hydrophobic pocket in a protein. |

| Fluorescence Intensity / Quantum Yield | Proximity to quenching or enhancing species. | Quantifying the binding of metal ions. |

| Fluorescence Anisotropy | Changes in the rotational mobility of the molecule. | Studying the association with a large macromolecule. |

| Fluorescence Lifetime | Dynamic processes occurring during the excited state. | Investigating different conformational states of a complex. |

| Förster Resonance Energy Transfer (FRET) | Distance between the fluorophore and an acceptor molecule. | Measuring distances within a biomolecular complex. |

Computational Chemistry and Theoretical Studies on N 3 Hydroxyphenyl Glycine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometry, electronic properties, and reactivity of molecules. For N-(3-hydroxyphenyl)glycine, DFT calculations can elucidate its fundamental chemical characteristics.

The optimized molecular structure can be obtained using DFT methods like B3LYP with a suitable basis set, such as 6–311G(d,p), which provides a foundation for all other calculations nih.gov. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity researchgate.net.

From these orbital energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. Such parameters are instrumental in predicting how the molecule will behave in a chemical reaction.

Furthermore, the Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface nih.gov. In the MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For N-(3-hydroxyphenyl)glycine, the MEP would likely show negative potential around the oxygen atoms of the carboxyl and hydroxyl groups, and the nitrogen atom, identifying them as key sites for interaction.

Table 1: Illustrative DFT-Calculated Reactivity Descriptors for a Related Compound (Data based on general principles and findings for analogous aromatic amides)

| Parameter | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.2 eV | Electron-donating ability |

| LUMO Energy | -1.1 eV | Electron-accepting ability |

| Energy Gap (ΔE) | 5.1 eV | Chemical reactivity and stability researchgate.net |

| Electronegativity (χ) | 3.65 eV | Power to attract electrons |

| Chemical Hardness (η) | 2.55 eV | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | 2.61 eV | Propensity to accept electrons researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. For a flexible molecule like N-(3-hydroxyphenyl)glycine, MD simulations are invaluable for exploring its conformational landscape, understanding its structural dynamics, and studying its interactions with a solvent, typically water.

Simulations are performed using a force field (e.g., CHARMM, AMBER) that defines the potential energy of the system nih.gov. The molecule is placed in a simulation box, often filled with water molecules (like the TIP3P model), and the system's trajectory is calculated by integrating Newton's laws of motion nih.govmdpi.com.

By analyzing the MD trajectory, researchers can identify the most stable conformations of N-(3-hydroxyphenyl)glycine and the energy barriers between them nih.gov. This analysis often involves tracking dihedral angles within the molecule to understand the flexibility of the glycine (B1666218) backbone and the rotation around the bond connecting the phenyl ring to the nitrogen atom nih.gov. The results can be visualized in a Ramachandran-like plot to show preferred conformational states.

MD simulations also provide detailed insights into solvation effects. They can reveal the structure of the hydration shell around the molecule, identifying specific hydrogen bonds between the solute's hydroxyl, carboxyl, and amine groups and the surrounding water molecules nih.gov. The Root Mean Square Fluctuation (RMSF) of each atom can be calculated to determine which parts of the molecule are most flexible or rigid within the solvent environment mdpi.com.

Table 2: Typical Parameters for an MD Simulation of a Glycine Derivative in Water (Based on standard methodologies)

| Parameter | Setting | Purpose |

| Force Field | CHARMM36m / AMBER | Defines the physics of atomic interactions nih.gov |

| Water Model | TIP3P / SWM-NDP4 | Explicitly models the solvent environment nih.govnih.gov |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant pressure and temperature (e.g., 1 atm, 300 K) mdpi.com |

| Simulation Time | 50 - 500 ns | Duration of the simulation to sample molecular motion mdpi.comnih.gov |

| Time Step | 1 - 2 fs | Integration time step for calculating motion mdpi.com |

| Cutoff Scheme | PME (Particle Mesh Ewald) | Handles long-range electrostatic interactions mdpi.com |

Molecular Docking and Binding Free Energy Calculations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex mdpi.com. This method is fundamental in drug discovery for predicting how a molecule like N-(3-hydroxyphenyl)glycine might interact with a biological target.

The process involves placing the ligand in the binding site of a protein and sampling numerous orientations and conformations to find the one with the most favorable binding energy. The result is typically a "docking score," which estimates the binding affinity, and a predicted binding pose showing key interactions like hydrogen bonds, hydrophobic interactions, and salt bridges with the protein's amino acid residues researchgate.net. For instance, the hydroxyl and carboxyl groups of N-(3-hydroxyphenyl)glycine would be expected to act as hydrogen bond donors and acceptors, while the phenyl ring could engage in hydrophobic or π-stacking interactions.

Following docking, more computationally intensive methods can be used to calculate the binding free energy more accurately. The Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics Generalized Born Surface Area (MM/GBSA) methods are popular approaches mdpi.com. These techniques calculate the free energy of the protein, the ligand, and the complex, allowing for an estimation of the binding free energy (ΔG_bind). A more negative ΔG_bind value indicates a stronger and more stable interaction mdpi.comresearchgate.net.

Table 3: Hypothetical Molecular Docking Results for N-(3-hydroxyphenyl)glycine with a Target Protein

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Illustrative) | Type of Interaction |

| Threonyl-tRNA Synthetase | -7.2 | Asp120, Arg345 | Hydrogen Bond (with carboxyl group) |

| (Hypothetical) | Tyr250 | Hydrogen Bond (with hydroxyl group) | |

| Phe280 | π-π Stacking (with phenyl ring) |

Quantum Chemical Calculations of Spectroscopic Properties and Reaction Pathways

Quantum chemical calculations are essential for predicting and interpreting the spectroscopic properties of molecules. Methods such as Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the electronic transitions that correspond to UV-Visible absorption spectra nih.gov. These calculations can predict the wavelength of maximum absorption (λ_max) and help explain the electronic nature of the transitions, such as n→π* or π→π* transitions involving the phenyl ring and carbonyl group of N-(3-hydroxyphenyl)glycine.

Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed using DFT. The calculated frequencies, after applying a scaling factor to account for anharmonicity, can be compared with experimental spectra to confirm the molecular structure and assign specific vibrational modes to functional groups researchgate.netnih.gov. For N-(3-hydroxyphenyl)glycine, characteristic frequencies for O-H, N-H, C=O, and C-N stretching and bending modes would be of primary interest.

Quantum chemistry is also used to explore chemical reaction pathways. By locating transition state structures and calculating their energies, researchers can determine the activation energy barriers for potential reactions, such as metabolism, degradation, or synthesis nih.gov. This allows for a detailed understanding of reaction mechanisms at the molecular level, providing insights that are complementary to experimental kinetics studies.

Table 4: Illustrative Calculated Vibrational Frequencies for Key Functional Groups (Based on data from N-(4-hydroxyphenyl)picolinamide) researchgate.net

| Vibrational Mode | Calculated Wavenumber (cm⁻¹, Scaled) | Experimental Wavenumber (cm⁻¹) |

| O-H Stretch | 3256 | 3262 |

| N-H Stretch | 3105 | 3108 |

| C=O Stretch | 1609 | 1609 |

| C-N Stretch | 1432 | 1435 |

| C-O Stretch | 1181 | 1180 |

In Silico Prediction of Potential Biological Activities and Interactions

In silico methods encompass a broad range of computational tools used to predict the biological activity, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and toxicity of a molecule based on its structure. These predictions are vital in the early stages of drug discovery to prioritize compounds for further experimental testing.

For N-(3-hydroxyphenyl)glycine, its physicochemical properties can be calculated, including molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors. These are used to assess "drug-likeness," often evaluated against criteria like Lipinski's Rule of Five nih.gov. Online tools like SwissADME and pkCSM can predict a wide range of ADMET properties, such as gastrointestinal absorption, blood-brain barrier penetration, and potential for inhibiting cytochrome P450 enzymes nih.gov.

Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms can predict specific biological activities by comparing the molecule to databases of compounds with known activities mdpi.comnih.gov. Based on its structural similarity to other known bioactive molecules, N-(3-hydroxyphenyl)glycine could be screened for potential activities such as enzyme inhibition or receptor modulation. Furthermore, toxicity prediction tools can estimate the likelihood of adverse effects like mutagenicity (AMES test) or cardiotoxicity, providing an early warning of potential safety issues nih.gov.

Table 5: Illustrative In Silico ADMET Predictions for a Hydroxyphenylglycine Isomer (Based on general prediction models and data for N-(4-hydroxyphenyl)glycine) nih.govnih.gov

| Property | Predicted Value | Assessment |

| Molecular Weight | 167.16 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP | 0.3 | Compliant with Lipinski's Rule (<5) |

| H-Bond Donors | 3 | Compliant with Lipinski's Rule (≤5) |

| H-Bond Acceptors | 4 | Compliant with Lipinski's Rule (≤10) |